N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Overview
Description
N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Use and Anesthetic Properties
Propofol , chemically unrelated to N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide, demonstrates the diversity of compounds with unique pharmacological profiles. Propofol is utilized for induction and maintenance of anesthesia, offering advantages such as rapid induction, maintenance via continuous infusion or intermittent bolus injections, and suitability for outpatient surgery due to its favorable recovery profile (Langley & Heel, 1988).
Environmental Impact and Biodegradation
The study on Environmental Fate of Alkylphenols and Alkylphenol Ethoxylates reviews how these compounds, structurally related to a wide range of phenolic compounds including potentially this compound, persist and degrade in environmental settings. It highlights the importance of understanding the biodegradation pathways and environmental behaviors of such compounds (Ying, Williams, & Kookana, 2002).
Toxicological Reviews and Safety Assessments
Ethyl Tertiary-Butyl Ether (ETBE) and Methoxychlor studies provide insight into the toxicological assessments critical for chemicals with complex profiles. These reviews encompass the mechanisms of action, potential health risks, and environmental impact, offering a comparative perspective on the safety and regulatory considerations for chemicals including those structurally akin to this compound. The comprehensive analysis of ETBE's toxicological profile by McGregor (2007) and Methoxychlor's role as an environmental estrogen by Cummings (1997) exemplify the depth of investigation required for such compounds (Mcgregor, 2007); (Cummings, 1997).
Neurochemical and Behavioral Studies
Research on 3,4-Methylenedioxymethamphetamine (MDMA) , albeit not directly related, provides a foundation for understanding the neurochemical and behavioral implications of compounds with psychoactive potentials. The review by McKenna and Peroutka (1990) on MDMA's neurochemistry and neurotoxicity offers insights into the acute and long-term effects of psychoactive substances, which could be relevant for evaluating the safety and therapeutic potential of compounds like this compound in neuroscientific research (McKenna & Peroutka, 1990).
Properties
IUPAC Name |
N-ethyl-3-(4-methoxyphenyl)-N-(2-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-20(18-8-6-5-7-15(18)2)19(21)14-11-16-9-12-17(22-3)13-10-16/h5-10,12-13H,4,11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPYIHHSHRPAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.